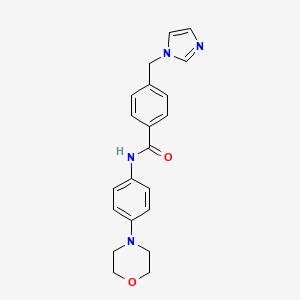

4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide, also known as MIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases. MIB is a small molecule inhibitor that targets the protein MDM2, which is known to play a crucial role in the regulation of the tumor suppressor protein p53.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One of the applications involves the use of benzimidazole derivatives, including structures similar to the query compound, as corrosion inhibitors for various metals in acidic environments. These compounds have shown significant efficiency in protecting metals like steel by forming a protective layer that reduces the rate of corrosion in hydrochloric acid solutions. The effectiveness of these inhibitors is often evaluated using techniques like potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and surface analysis methods such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Yadav et al., 2016).

Pharmaceutical Research

In the pharmaceutical domain, benzimidazole derivatives have been studied for their potential as glucosidase inhibitors, which can have applications in treating diabetes by controlling blood sugar levels. These compounds have also been evaluated for their antioxidant activities, showing promise due to their high scavenging activity which could be beneficial in managing oxidative stress-related diseases (Özil et al., 2018).

Material Science

Benzimidazole derivatives based on 8-hydroxyquinoline have been explored for their anticorrosive activity on mild steel in HCl solution. The incorporation of heterocyclic compounds like imidazole into corrosion inhibitors has shown high effectiveness, with some derivatives reaching up to 97.7% efficiency in preventing steel corrosion. The mode of action is often investigated through a combination of experimental techniques and theoretical assessments, including quantum mechanical investigations and density functional theory (DFT) calculations (Rbaa et al., 2020).

Organic Synthesis

The compound and its relatives are utilized in organic synthesis, including the creation of polycyclic imidazolidinones via amine redox-annulation. This method involves catalytic amounts of benzoic acid and provides a pathway to synthesize complex organic structures, demonstrating the versatility of imidazole-based compounds in facilitating novel synthetic routes (Zhu et al., 2017).

Propiedades

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-21(18-3-1-17(2-4-18)15-24-10-9-22-16-24)23-19-5-7-20(8-6-19)25-11-13-27-14-12-25/h1-10,16H,11-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHUFCAKDXDRBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)

![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)

![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)

![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)